Phenyltrimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of 150.29 g/mol. It appears as a clear, colorless to slightly green liquid, with a melting point of 166-169 °C and a boiling point of 168-170 °C. This compound is characterized by its low density of 0.873 g/mL at 25 °C and is noted for its limited miscibility with water, indicating its hydrophobic nature . Phenyltrimethylsilane is primarily used as an intermediate in organic synthesis and pharmaceutical applications.
Phenyltrimethylsilane can be synthesized through several methods:
Phenyltrimethylsilane finds applications in various fields:
Studies involving phenyltrimethylsilane have focused on its interactions with other chemical species. Notably:
Phenyltrimethylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Trimethylsilane | Simple structure; commonly used as a silylating agent. | |
Diphenylmethylsilane | Contains two phenyl groups; more sterically hindered. | |
Phenylbis(trimethylsilyl) | Contains two silanes; different reactivity profile. |
Phenyltrimethylsilane stands out due to its balance of hydrophobicity and reactivity, making it particularly valuable in organic synthesis compared to simpler silanes like trimethylsilane.
Nitrosodesilylation represents a crucial mechanistic pathway in the electrophilic aromatic substitution of phenyltrimethylsilane, serving as an intermediate step toward nitrodesilylation products [1]. Comprehensive investigations have revealed that the formation of nitrodesilylation products from aryltrimethylsilanes predominantly proceeds through initial nitrosodesilylation when reacting with nitric acid in acetic anhydride systems [1].
The mechanistic pathway involves the initial formation of nitrous oxide species, which then attack the aromatic ring bearing the trimethylsilyl substituent. Experimental evidence demonstrates that when nitric acid and acetic anhydride mixtures are briefly heated to 100°C and subsequently used at 15°C, the ratio of nitrodesilylation to nitration products reaches 90:1, indicating the dominance of the nitrosodesilylation pathway [1]. Conversely, when the same mixture is prepared and used directly at 15°C without preheating, this ratio drops significantly to 0.64:1, highlighting the temperature dependence of the reaction mechanism [1].
The addition of urea to the reaction mixture further suppresses the nitrosodesilylation pathway, reducing the nitrodesilylation to nitration ratio to 0.14:1 [1]. This observation suggests that urea competes for the nitrous species, thereby limiting their availability for the nitrosodesilylation reaction. When nitrous fumes are deliberately dissolved in the acetic acid-acetic anhydride mixture before use, the ratio increases to 4.8:1, providing direct evidence for the involvement of nitrous intermediates [1].
Substrate reactivity studies have revealed significant substituent effects on the nitrosodesilylation process. Para-tolyl-trimethylsilane exhibits approximately 50-fold higher reactivity compared to phenyltrimethylsilane when treated with nitrous fumes in acetic acid-acetic anhydride solutions [1]. This dramatic difference in reactivity reflects the electron-donating effect of the methyl substituent, which increases the nucleophilicity of the aromatic ring and facilitates electrophilic attack.
The halogenation behavior of phenyltrimethylsilane follows well-established patterns of electrophilic aromatic substitution while exhibiting unique features related to the trimethylsilyl directing group. Bromodesilylation reactions have been extensively studied using fluorinated phenyltrimethylsilane derivatives, revealing that the process follows the expected reactivity patterns observed in hydrocarbon analogues [2].
In fluoroaromatic systems, bromodesilylation of 2,4-difluorophenyltrimethylsilane and 2,6-difluorophenyltrimethylsilane proceeds to yield the corresponding bromodifluorobenzenes in moderate to good yields [2]. The reaction of 3-bromo-2,6-difluorophenyltrimethylsilane produces 1,3-dibromo-2,4-difluorobenzene, while 1,3-difluoro-2,4-bis(trimethylsilyl)benzene yields 3-bromo-2,6-difluorophenyltrimethylsilane, demonstrating selective bromodesilylation at one of the silyl positions [2].
The application of established nitrodesilylation methods to fluorinated phenyltrimethylsilane derivatives has provided insights into the competition between desilylation and direct aromatic substitution. When either the Eaborn or Chvalovsky methods are applied to 4-fluorophenyltrimethylsilane, 2,4-difluorophenyltrimethylsilane, and 2,6-difluorophenyltrimethylsilane, the products include both desilylated nitro compounds and products arising from initial protodesilylation followed by nitration of the resulting fluorobenzenes [2].
Recent mechanistic investigations have revealed that electrophilic aromatic substitution reactions involving phenyltrimethylsilane can proceed through multiple pathways depending on the electrophile and reaction conditions [3] [4]. Silylium ion-promoted reactions demonstrate that electrophilic aromatic substitution occurs preferentially at specific positions on aromatic rings, with the trimethylsilyl group serving as both a directing group and a leaving group [4].
The intramolecular electrophilic aromatic substitution of silylcarboxonium intermediates shows remarkable regioselectivity, occurring exclusively at the 8-position of naphthyl systems while avoiding substitution at the 2-position [4]. This selectivity arises from the geometric constraints imposed by the silicon center and the optimal orbital overlap required for the cyclization process [4].
Silver-catalyzed cross-coupling reactions of phenyltrimethylsilane proceed through distinctive radical-mediated mechanisms that differ significantly from traditional palladium-catalyzed processes [5]. The silver fluoride catalytic system demonstrates exceptional efficiency in promoting controlled intermolecular cross-coupling of silyl enolates, with phenyltrimethylsilane serving as a crucial byproduct that provides mechanistic insights into the reaction pathway [5].
The proposed mechanism involves initial abstraction of a bromine atom from bromobenzene by silver fluoride to generate a silver(II) intermediate and a phenyl radical [5]. The transiently formed phenyl radical subsequently reacts with the silyl enolate substrate to furnish an α-carbonyl radical while simultaneously producing phenyltrimethylsilane as a characteristic byproduct [5]. This mechanistic proposal is supported by electrospray ionization mass spectrometry experiments that successfully detect phenyltrimethylsilane formation during the reaction [5].
The reaction proceeds through a series of single-electron transfer processes, with the α-carbonyl radical undergoing radical addition to a second silyl enolate molecule to form a carbon-centered radical intermediate [5]. This intermediate subsequently undergoes one-electron oxidation by the silver(II) species to form the cross-coupling product while regenerating the silver(I) catalyst and completing the catalytic cycle [5].
Mechanistic validation experiments using the radical inhibitor TEMPO completely suppress the silver-catalyzed homocoupling reaction of silyl enol ethers, confirming the free radical nature of the transformation [5]. Additionally, isolation of TEMPO-based adducts in 50% yield provides direct evidence for the involvement of radical intermediates in the reaction pathway [5].
The role of the fluoride counterion proves crucial for effective catalytic turnover. When silver bromide is employed as the precatalyst under otherwise identical conditions, only minimal amounts of coupling products are observed, highlighting the essential role of fluoride in mediating the desilylation process [5]. This observation suggests that nucleophilic fluoride facilitates the conversion of silver(II) intermediates back to silver fluoride, enabling continued catalytic activity [5].
Photochemical transformations of phenyltrimethylsilane involve complex radical-mediated processes that can be initiated through both direct and sensitized pathways [6] [7]. Recent investigations have demonstrated that visible light-mediated photocatalysis can effectively generate carbon-centered radicals from phenyltrimethylsilane-derived substrates through triplet sensitization mechanisms [6].
The use of iridium photocatalysts under blue light irradiation (450 nm) enables the fragmentation of silicon-containing substrates to generate radical pairs that can undergo various transformations [6]. Stern-Volmer analysis of photoluminescence quenching confirms that the reaction proceeds through a photosensitization mechanism, with different iridium catalysts exhibiting varying quenching efficiencies [6].
Mechanistic studies reveal that triplet sensitization provides several advantages over direct UV photolysis, including increased likelihood of cage escape for geminate radical pairs and reduced occurrence of undesired side reactions [6]. The generation of triplet radical pairs requires intersystem crossing prior to recombination, which extends the lifetime of the radical intermediates and increases the probability of productive chemical transformations [6].
The photochemical generation of carbon-centered radicals from phenyltrimethylsilane derivatives has been demonstrated through isolation of characteristic adducts and observation of ring-opening reactions in cyclopropane-containing substrates [6]. These findings confirm that the photocatalytic process successfully generates discrete radical species that can participate in subsequent chemical transformations [6].
Metal-catalyzed radical hydrofunctionalization reactions involving phenyltrimethylsilane derivatives proceed through hydrogen atom transfer (HAT) initiated processes [7]. Investigations using phenylsilane derivatives as reductants reveal that isopropoxy(phenyl)silane exhibits exceptional efficiency compared to traditional phenylsilane, allowing for significant reductions in catalyst loading and reaction temperatures [7].
The mechanism involves initial hydrogen atom transfer from a metal hydride to generate carbon-centered radicals directly from alkene substrates [7]. This process proves highly chemoselective and enables the use of diverse aprotic solvents, expanding the scope of compatible reaction conditions beyond the alcohol solvents traditionally required for such transformations [7].
The hydrolytic stability of phenyltrimethylsilane exhibits strong dependence on solution pH, temperature, and the presence of catalytic species [8] [9]. Systematic kinetic studies reveal that degradation follows first-order kinetics across a wide range of conditions, with half-lives varying dramatically based on environmental parameters [8].
Under acidic conditions (pH 5), phenyltrimethylsilane demonstrates relatively high stability with a hydrolysis half-life of 14.44 days [8]. As the pH increases to neutral conditions (pH 7), the stability decreases significantly, with the half-life reducing to 1.60 days [8]. Under alkaline conditions (pH 9), rapid degradation occurs with nearly complete hydrolysis achieved within 25 minutes [8].
Temperature effects on hydrolytic stability follow Arrhenius behavior, with the reaction rate approximately doubling for every 10°C increase in temperature [8]. At 15°C, the hydrolysis half-life extends to 77.02 hours, while at 45°C, it decreases dramatically to 3.00 hours [8]. The activation energy for the hydrolysis process has been determined to be 49.90 kJ/mol, indicating moderate hydrolytic sensitivity according to established classification systems [8].
The degradation mechanism involves nucleophilic attack by hydroxide ions on the silicon center, leading to cleavage of silicon-carbon bonds and formation of silanol intermediates [9] [10]. Under basic conditions, the reaction proceeds through formation of pentacoordinate silicon intermediates that facilitate subsequent bond-breaking processes [9].
Fluoride ions significantly enhance the reactivity of phenyltrimethylsilane toward hydrolytic degradation by forming hypervalent silicon species that are more susceptible to nucleophilic attack [9]. The formation of pentacoordinate or hexacoordinate silicon intermediates substantially lowers the activation barrier for hydrolysis reactions [9].
Studies of related arylsilane systems reveal that phenyl groups can undergo cleavage from silicon centers under specific conditions, producing benzene and silicon-containing fragments [11]. In the absence of water, thermal degradation tends to favor hydrogen abstraction from other substituents, leading to cyclization reactions and formation of complex oligomeric products [11]. However, the presence of water promotes direct hydrolysis pathways and suppresses these alternative degradation routes [11].
The hydrolytic stability of phenyltrimethylsilane under anhydrous conditions remains excellent, with minimal degradation observed when stored under dry inert atmospheres [12]. This stability makes the compound suitable for long-term storage and use in moisture-sensitive applications when appropriate precautions are maintained [12].
Flammable;Corrosive;Irritant